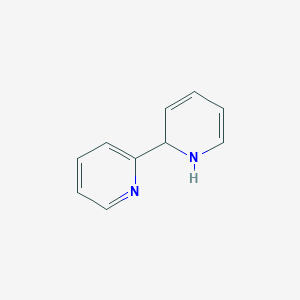![molecular formula C28H16N2O4 B14488518 2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone CAS No. 64487-72-5](/img/structure/B14488518.png)
2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two pyridinyl groups attached to a biindene core. The presence of multiple nitrogen atoms and conjugated double bonds contributes to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with indene-based precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle the exothermic nature of the reactions involved. The use of automated systems ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications.
科学研究应用
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone has several scientific research applications:
作用机制
The mechanism of action of 2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
- 2-(pyridin-3-yl)-1H-benzo[d]imidazoles
- 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives
- Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone is unique due to its biindene core structure, which is not commonly found in similar compounds
属性
CAS 编号 |
64487-72-5 |
|---|---|
分子式 |
C28H16N2O4 |
分子量 |
444.4 g/mol |
IUPAC 名称 |
2-(1,3-dioxo-2-pyridin-3-ylinden-2-yl)-2-pyridin-3-ylindene-1,3-dione |
InChI |
InChI=1S/C28H16N2O4/c31-23-19-9-1-2-10-20(19)24(32)27(23,17-7-5-13-29-15-17)28(18-8-6-14-30-16-18)25(33)21-11-3-4-12-22(21)26(28)34/h1-16H |
InChI 键 |
SYSFNFGKCFSQOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CN=CC=C3)C4(C(=O)C5=CC=CC=C5C4=O)C6=CN=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
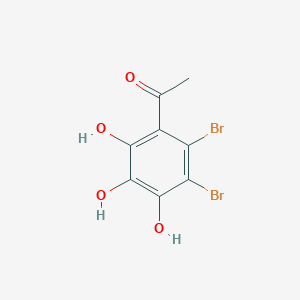
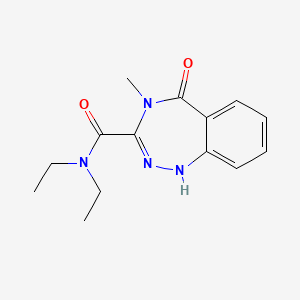
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
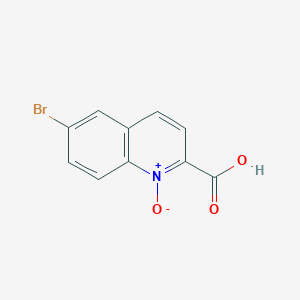
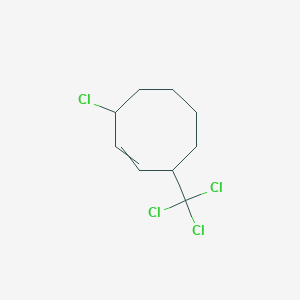
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)
![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)

